(3S,4R)-3-amino-4-methyl-oxetan-2-one
Description
Properties
IUPAC Name |
3-amino-4-methyloxetan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-2-3(5)4(6)7-2/h2-3H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTZBUKVCIOYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)O1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3S,4R)-3-amino-4-methyl-oxetan-2-one is a member of the oxetane family, characterized by its unique four-membered ring structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound exhibits biological activity primarily through its interaction with various enzymes involved in lipid metabolism. Notably, it has been identified as a potent inhibitor of N-acylamide acid amidase (NAAA) , an enzyme implicated in the hydrolysis of fatty acid ethanolamides (FAEs), which are crucial for pain modulation and inflammation control . The inhibition of NAAA leads to increased levels of FAEs, thereby enhancing their analgesic effects.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have demonstrated that modifications to the oxetane ring and substituents significantly affect the inhibitory potency against NAAA. For instance, derivatives with lipophilic side chains show improved binding affinity and selectivity for the enzyme .
| Compound | IC50 (nM) | Description |
|---|---|---|
| (S)-N-(2-oxo-3-oxetanyl)-3-phenylpropionamide | 420 | Initial lead compound |
| (S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamide | 115 | Enhanced potency compared to lead |
These findings suggest that the oxetane moiety plays a critical role in enzyme recognition and inhibition .
In Vivo Efficacy
A study conducted on rodent models demonstrated that this compound effectively reduced carrageenan-induced leukocyte infiltration, indicating its anti-inflammatory properties. The compound was administered topically, showing significant analgesic effects comparable to established pain relief medications .
Pharmacological Characterization
Pharmacological evaluations revealed that this compound does not inhibit other lipid hydrolases such as fatty acid amide hydrolase (FAAH) or monoacylglycerol lipase. This selectivity makes it a valuable pharmacological probe for studying pain mechanisms without affecting other pathways .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following oxetan-2-one derivatives share the β-lactam core but differ in substituents, stereochemistry, and functional groups, leading to distinct physicochemical and application profiles:
*Core structure: C₄H₇NO₂; sulfonic acid is a counterion in commercial forms.
Stereochemical and Functional Group Impact
Physicochemical and Stability Profiles
- Solubility : The sulfonic acid counterion in the target compound enhances aqueous solubility, whereas analogs with long alkyl chains (e.g., hexyl, tridecyl) are lipophilic .
- Stability : Hydroxy-substituted analogs (e.g., [(2R)-2-hydroxytridecyl]) require sub-zero storage, while benzyloxy derivatives remain stable at room temperature .
Research and Application Insights
- Synthetic Utility: The target compound’s amino group makes it valuable for constructing nitrogen-containing heterocycles, contrasting with non-polar analogs used in lipid-based synthesis .
Notes and Considerations
- Stereochemical Sensitivity : Configuration impacts reactivity; (3S,4R) vs. (3S,4S) analogs may exhibit divergent metabolic or synthetic pathways.
- Data Gaps: Limited application data for the target compound highlight a need for further studies on its reactivity and biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3S,4R)-3-amino-4-methyl-oxetan-2-one, and how can reaction parameters be optimized for yield and enantiomeric purity?
- Methodological Answer : The compound is synthesized via β-lactam ring formation or stereoselective cyclization. Key parameters include temperature control (e.g., maintaining ≤0°C during nucleophilic additions), solvent polarity (e.g., THF or DCM for stereochemical retention), and chiral catalysts (e.g., Evans auxiliaries for enantiopurity). Post-synthesis, counterion exchange (e.g., with 4-methylbenzenesulfonic acid) can stabilize the product . Yield optimization requires monitoring reaction progress via TLC or HPLC, with quenching protocols adjusted to minimize epimerization.
Q. How should researchers characterize the stereochemical configuration of this compound using spectroscopic methods?
- Methodological Answer : Use and NMR to identify stereocenters by analyzing coupling constants (e.g., values for axial/equatorial protons in the oxetan-2-one ring). Chiral derivatization with agents like Mosher’s acid chloride followed by NMR can confirm absolute configuration. X-ray crystallography of salt forms (e.g., 4-methylbenzenesulfonate) provides definitive stereochemical assignment .
Q. What solvent systems are recommended for dissolving this compound in biological assays, and how can precipitation be mitigated?
- Methodological Answer : The compound exhibits limited solubility in aqueous buffers. Use DMSO for stock solutions (≤10 mg/mL), followed by dilution in PBS or PEG-300 for in vitro assays. For in vivo studies, Tween-80 (5% v/v) in saline improves solubility. Sonication at 40 kHz for 10–15 minutes enhances dispersion. Precipitation risks increase at pH >7.5; adjust to pH 6.0–6.5 using citrate buffers .
Advanced Research Questions
Q. What strategies are effective in resolving enantiomeric mixtures of this compound, particularly in the presence of sulfonic acid counterions?
- Methodological Answer : Chiral chromatography using cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (85:15) and 0.1% trifluoroacetic acid achieves baseline separation (α >1.5). For preparative-scale resolution, dynamic kinetic resolution (DKR) with lipases (e.g., CAL-B) in biphasic systems (toluene/water) selectively hydrolyzes undesired enantiomers. Counterion exchange to camphorsulfonate improves crystalline purity .
Q. How can computational models predict the reactivity of this compound in catalytic processes, such as enzyme inhibition or transition-metal coupling?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model nucleophilic attack at the β-lactam carbonyl. QSAR models correlate substituent effects (e.g., methyl group at C4) with binding affinities to serine hydrolases. Molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., penicillin-binding proteins) identifies steric clashes or hydrogen-bonding interactions .
Q. What experimental designs address contradictions in reported solubility data across different solvent systems?
- Methodological Answer : Standardize solubility measurements via nephelometry in USP-compliant buffers. For discordant results, evaluate solvent purity (HPLC-grade), temperature (±0.1°C), and equilibration time (24–48 hours). Cross-validate with Karl Fischer titration for water content and DSC to detect polymorphic transitions. Statistical tools like ANOVA identify outliers due to solvent degradation (e.g., peroxide formation in THF) .
Data Analysis and Reproducibility
Q. How should researchers analyze conflicting kinetic data in hydrolysis studies of this β-lactam derivative?
- Methodological Answer : Apply the Eyring equation to compare activation parameters (ΔH‡, ΔS‡) across pH conditions. Use stopped-flow UV-Vis spectroscopy to capture transient intermediates. If discrepancies persist, verify buffer ionic strength effects (e.g., phosphate vs. Tris) and metal ion contamination (via ICP-MS). Replicate studies under inert atmospheres (N) to exclude oxidative side reactions .
Q. What protocols ensure reproducibility in stereochemical assignments when crystallographic data is unavailable?
- Methodological Answer : Combine vibrational circular dichroism (VCD) with solid-state NMR (ssNMR) for non-crystalline samples. For salts, compare experimental and computed NMR chemical shifts (GIAO method) using Gaussian 16. Validate with 2D NOESY to confirm spatial proximity of methyl and amino groups .
Safety and Handling
Q. What precautions are critical when handling this compound in light of its sulfonic acid salt forms?
- Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal exposure to 4-methylbenzenesulfonic acid (corrosive). Store salts at 2–8°C in amber vials under argon to prevent photodegradation and hygroscopic absorption. Neutralize waste with 10% sodium bicarbonate before disposal. LC-MS monitoring detects decomposition products (e.g., oxazolidinones) during long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
